molecular formula C30H27BrN6OS B11480153 2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

2,4-Diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile

Cat. No.: B11480153
M. Wt: 599.5 g/mol
InChI Key: NBOVQRYJFSMMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-DIAMINO-5-(3-BROMOPHENYL)-10-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 2,4-DIAMINO-5-(3-BROMOPHENYL)-10-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic routes typically involve the formation of the core naphthyridine structure, followed by the introduction of the various substituents through a series of chemical reactions. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-DIAMINO-5-(3-BROMOPHENYL)-10-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, leading to a specific biological response. In an industrial setting, it may act as a catalyst, facilitating chemical reactions.

Comparison with Similar Compounds

Similar compounds to 2,4-DIAMINO-5-(3-BROMOPHENYL)-10-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-8,8-DIMETHYL-6-OXO-5H,6H,7H,8H,9H,10H-CYCLOHEXA[B]1,8-NAPHTHYRIDINE-3-CARBONITRILE include:

Properties

Molecular Formula

C30H27BrN6OS

Molecular Weight

599.5 g/mol

IUPAC Name

2,4-diamino-5-(3-bromophenyl)-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-8,8-dimethyl-6-oxo-7,9-dihydro-5H-benzo[b][1,8]naphthyridine-3-carbonitrile

InChI

InChI=1S/C30H27BrN6OS/c1-30(2)11-20-24(21(38)12-30)23(15-6-5-7-16(31)10-15)25-26(34)19(14-33)27(35)36-28(25)37(20)29-18(13-32)17-8-3-4-9-22(17)39-29/h5-7,10,23H,3-4,8-9,11-12H2,1-2H3,(H4,34,35,36)

InChI Key

NBOVQRYJFSMMOR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2C4=C(C5=C(S4)CCCC5)C#N)N=C(C(=C3N)C#N)N)C6=CC(=CC=C6)Br)C(=O)C1)C

Origin of Product

United States

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